molecular formula C6H14N2O B12100312 (5-(Aminomethyl)pyrrolidin-2-yl)methanol

(5-(Aminomethyl)pyrrolidin-2-yl)methanol

Cat. No.: B12100312
M. Wt: 130.19 g/mol
InChI Key: PIBQXZJYPAMRBM-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)pyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a hydroxymethyl group on the pyrrolidine ring provides unique chemical properties that can be exploited in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)pyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino alcohol, the pyrrolidine ring can be formed through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available starting materials and efficient catalytic processes to minimize costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Chemistry

In chemistry, (5-(Aminomethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrrolidine ring have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pyrrolidine ring’s unique three-dimensional structure allows for specific binding to target sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Aminomethyl)pyrrolidin-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[5-(aminomethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-9)8-5/h5-6,8-9H,1-4,7H2

InChI Key

PIBQXZJYPAMRBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1CN)CO

Origin of Product

United States

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